(5E)-2-(2,4-dichlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound characterized by its thiazole and triazole ring systems. This compound contains a dichlorophenyl group and a fluorobenzylidene moiety, which contribute to its distinctive chemical properties and potential biological activities. The structural complexity of this compound suggests that it may interact with various biological targets, making it of significant interest in medicinal chemistry and pharmacology. The molecular formula for this compound is and it has a molecular weight of approximately 373.22 g/mol.
This compound falls under the category of thiazole and triazole derivatives, which are known for their diverse biological activities including antimicrobial, antifungal, and anticancer properties. Its classification as a heterocyclic compound highlights its structural features that include multiple ring systems containing nitrogen and sulfur atoms.
The synthesis of (5E)-2-(2,4-dichlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be achieved through several methods. A common approach involves the condensation reaction between appropriate thiazole and triazole precursors along with the necessary substituents such as dichlorophenyl and fluorobenzylidene groups.
The molecular structure of (5E)-2-(2,4-dichlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one features a fused ring system consisting of thiazole and triazole rings. The presence of the dichlorophenyl substituent at one position and the fluorobenzylidene at another contributes to its unique electronic characteristics.
Clc1ccc(c(c1)C=CC2=NNC(=S)N=C2)Cl
.The compound can undergo various chemical reactions typical for thiazole and triazole derivatives:
These reactions are generally facilitated by adjusting the reaction conditions such as temperature, solvent choice, and catalyst presence.
The mechanism of action for (5E)-2-(2,4-dichlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is not fully elucidated but is hypothesized to involve interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
Research into similar compounds indicates that modifications in the substituent groups can significantly affect their biological activity by altering binding affinities or selectivity towards target proteins.
The potential applications of (5E)-2-(2,4-dichlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one include:
This comprehensive overview highlights the significance of (5E)-2-(2,4-dichlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, paving the way for further research into its synthesis and applications across various scientific fields.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: